molecular formula C25H26N2O4 B303977 N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303977
M. Wt: 418.5 g/mol
InChI Key: DHNBIESSXINVPW-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide, commonly known as Fruquintinib, is a small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR). It was developed by Hutchison MediPharma and is currently undergoing clinical trials for the treatment of various cancers, including colorectal, gastric, and lung cancer.

Mechanism of Action

Fruquintinib selectively binds to the ATP-binding site of N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide-1, N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide-2, and N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide-3, thereby inhibiting their activation and downstream signaling pathways. This results in the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Fruquintinib has been shown to inhibit tumor growth and angiogenesis in preclinical studies. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. Fruquintinib has been shown to be well-tolerated in clinical trials, with manageable side effects.

Advantages and Limitations for Lab Experiments

Fruquintinib has several advantages for lab experiments, including its selectivity for N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamides and its favorable pharmacokinetic profile. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several future directions for the research and development of Fruquintinib. These include exploring its potential for combination therapy with other anti-cancer agents, investigating its efficacy in different types of cancer, and developing novel formulations to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection.

Synthesis Methods

Fruquintinib is synthesized using a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 2-furanylcarbinol to obtain 3,4-dimethylbenzoyl-2-furylmethanol. This intermediate is then reacted with N-(2-(2-methoxyphenyl)ethyl)glycine to obtain N-(2-(2-methoxyphenyl)ethyl)-3,4-dimethylbenzamide-2-furylmethanol. The final step involves the reaction of this intermediate with acetic anhydride and triethylamine to obtain Fruquintinib.

Scientific Research Applications

Fruquintinib has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers. It has been shown to inhibit tumor growth and angiogenesis by blocking the N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide pathway, which is essential for the development and growth of blood vessels in tumors.

properties

Product Name

N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[2-(2-methoxyphenyl)ethylamino]-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N2O4/c1-17-10-11-20(15-18(17)2)24(28)27-22(16-21-8-6-14-31-21)25(29)26-13-12-19-7-4-5-9-23(19)30-3/h4-11,14-16H,12-13H2,1-3H3,(H,26,29)(H,27,28)/b22-16-

InChI Key

DHNBIESSXINVPW-JWGURIENSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC=CC=C3OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.